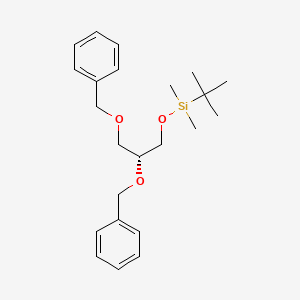

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, also known as TBP, is an organosilicon compound used in a variety of chemical synthesis applications. It is a colorless, low-volatility liquid that is miscible with most organic solvents. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, and silanols. It is also used as a catalyst in the preparation of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of pharmaceuticals and other compounds of interest.

Applications De Recherche Scientifique

Polymer Modification and Synthesis

Hydroxytelechelic Polyisobutylenes : "tert-Butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane" was synthesized and used to cap living polyisobutylene chains, resulting in hydroxytelechelic polyisobutylene upon hydrolysis. This process enhances the acid resistance of polyisobutylene-based polyurethane, indicating a potential for creating materials with improved durability and chemical resistance (Li et al., 2019).

Antioxidant Properties : A silane-based antioxidant containing a 2,6-di-tert-butylphenol moiety was synthesized and demonstrated to stabilize isotactic poly(propylene) effectively. This suggests the utility of silane compounds in enhancing the lifespan and stability of polymer materials (Nedelčev et al., 2007).

Silane Coupling Agents : The synthesis and application of (3-(tert-butylperoxy)propyl)trimethoxysilane as a novel silane coupling agent were explored. This compound acts as both a coupling agent and initiator, showcasing its role in modifying nano-TiO2 surfaces and initiating polymerization, which could be beneficial for creating composites with tailored surface properties and initiating polymerization reactions (Ma et al., 2016).

Crosslinkable Copolymers : New crosslinkable copolymers containing tert-butoxysilane side groups were developed, which can be acid-catalyzed to achieve complete crosslinking. This ability to control the extent of crosslinking opens avenues for producing materials with customizable properties (Zimmer et al., 2013).

Surface Modification and Material Properties

Silanol Synthesis and Steric Hindrance : The synthesis of complex silanediols using tert-butyldiphenylsilyl groups highlights the role of steric hindrance and internal nucleophiles in modulating reaction outcomes, important for designing silane-based materials with specific surface functionalities (Glekas & Sieburth, 2001).

Silane-Based Electrolyte Solvents : Novel silane compounds have been evaluated as electrolyte solvents for lithium-ion batteries, demonstrating that they can dissolve various lithium salts and provide stable electrolytes with good conductivities. This research indicates the potential for silane compounds in enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

Propriétés

IUPAC Name |

[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPNXOYWDZLEP-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)